tert-Butyl(tert-butylsulfinyl)carbamate
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Overview
Description
tert-Butyl(tert-butylsulfinyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a tert-butylsulfinyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(tert-butylsulfinyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(tert-butylsulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: tert-Butyl(tert-butylsulfonyl)carbamate.
Reduction: tert-Butyl(tert-butylsulfanyl)carbamate.
Substitution: Various alkyl or aryl-substituted carbamates depending on the substituent used.
Scientific Research Applications
tert-Butyl(tert-butylsulfinyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(tert-butylsulfinyl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme, leading to various biological effects. The sulfinyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the sulfinyl group, making it less reactive in certain chemical transformations.
tert-Butylsulfinyl chloride: Used as a reagent in the synthesis of sulfinyl-containing compounds but lacks the carbamate functionality.
tert-Butyl(tert-butylsulfonyl)carbamate: An oxidized form of tert-Butyl(tert-butylsulfinyl)carbamate with different reactivity and stability.
Uniqueness
This compound is unique due to the presence of both tert-butyl and sulfinyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
tert-butyl N-tert-butylsulfinylcarbamate |
InChI |
InChI=1S/C9H19NO3S/c1-8(2,3)13-7(11)10-14(12)9(4,5)6/h1-6H3,(H,10,11) |
InChI Key |
SZSIUMXQFWSYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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